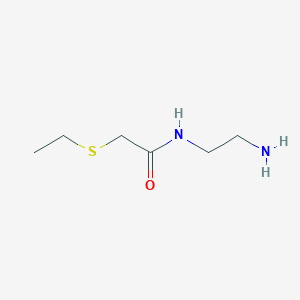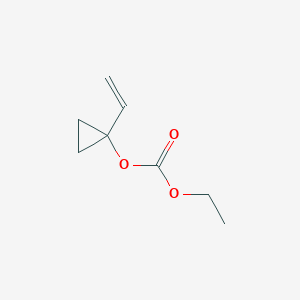
N-(2-Aminoethyl)-2-(ethylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-2-(ethylthio)acetamide: is an organic compound that features both amine and thioether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Acylation of Amines: One common method involves the acylation of 2-aminoethanethiol with ethyl acetate in the presence of a catalytic amount of acetic acid.
N-Alkylation of Amides: Another method involves the N-alkylation of amides with alcohols, where alcohol serves as the alkylating agent and water is generated as the sole byproduct.
Industrial Production Methods: Industrial production methods for N-(2-Aminoethyl)-2-(ethylthio)acetamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thioether group in N-(2-Aminoethyl)-2-(ethylthio)acetamide can undergo oxidation to form sulfoxides or sulfones.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical reagents for nucleophilic substitution include alkyl halides and sulfonates.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Aminoethyl)-2-(ethylthio)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its amine and thioether groups can interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, N-(2-Aminoethyl)-2-(ethylthio)acetamide can be used in the production of specialty chemicals and materials. Its unique functional groups allow for the creation of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)-2-(ethylthio)acetamide depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the thioether group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(2-Aminoethyl)acetamide: Lacks the thioether group, making it less versatile in redox reactions.
2-(Ethylthio)acetamide: Lacks the amine group, reducing its ability to form hydrogen bonds and ionic interactions.
Uniqueness: N-(2-Aminoethyl)-2-(ethylthio)acetamide is unique due to the presence of both amine and thioether functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Eigenschaften
CAS-Nummer |
135839-88-2 |
|---|---|
Molekularformel |
C6H14N2OS |
Molekulargewicht |
162.26 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-2-ethylsulfanylacetamide |
InChI |
InChI=1S/C6H14N2OS/c1-2-10-5-6(9)8-4-3-7/h2-5,7H2,1H3,(H,8,9) |
InChI-Schlüssel |
SKRDOARABYBMOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)


![1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)](/img/structure/B14267444.png)

![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)




![N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine](/img/structure/B14267479.png)

![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)
